N-(2,3-difluorophenyl)formamide
Description
N-(2,3-Difluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 2,3-difluorophenyl ring. Formamides and benzamides are critical in medicinal chemistry due to their hydrogen-bonding capabilities, conformational flexibility, and roles in drug design . Fluorine substituents enhance metabolic stability and influence intermolecular interactions, such as C–H···F contacts and halogen bonding, which are pivotal in crystal packing and bioactivity .
Properties
CAS No. |
170106-61-3 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)formamide |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11) |
InChI Key |
XSBRFZHPPGMIJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)NC=O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC=O |
Synonyms |
Formamide, N-(2,3-difluorophenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Fluorinated Benzamides
The closest analog to N-(2,3-difluorophenyl)formamide in the evidence is N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) , a trifluorinated benzamide. Key structural features of Fo23 include:
- Coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted at ~23° from the aromatic planes .
- 1D amide···amide hydrogen bonds along the a-axis (N1···O1 distance: 3.054 Å) and C–H···F/O interactions forming an aR22(12) synthon .
- C–F···C stacking (F12···C26 distance: 3.151 Å), stabilizing the crystal lattice .
Comparison Table 1: Fo23 vs. Other Halogenated Benzamides
Comparison with Formamide Derivatives
Formamide derivatives exhibit distinct conformational preferences based on substituent positions:
- N-Phenylformamide : Near-coplanar aromatic and formamide groups (dihedral angle: 10.5°) .
- N-(2,6-Difluorophenyl)formamide : Larger dihedral angle (58.4°) due to steric hindrance from ortho-fluorine substituents .
- This compound (hypothetical): Expected to adopt an intermediate dihedral angle (~20–30°) based on analog trends.
Comparison Table 2: Dihedral Angles in Formamides
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| N-Phenylformamide | 10.5 | |
| N-(2,6-Difluorophenyl)formamide | 58.4 | |
| N-(2,6-Dibromophenyl)formamide | 83.2 |
Physicochemical and Functional Differences
- Hydrogen Bonding : Fo23’s amide group participates in stronger N–H···O interactions compared to formamides, which rely more on weaker C–H···F/O contacts .
- Thermal Stability: Fo23’s melting point (100–102°C) is lower than non-fluorinated benzamides, reflecting fluorine’s electron-withdrawing effects .
Gaps in Structural Data
- No direct trifluorinated benzamide analogs (e.g., C₁₃H₈F₃NO) exist in the Cambridge Structural Database (CSD) besides Fo23, limiting comparative studies .
- Mixed halogenated derivatives (e.g., Cl/F or Br/F) remain unreported, representing a synthetic and structural frontier .
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